7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine
Description
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-8(12)11-9(6-7)14-4-2-3-10(14)13-11/h5-6H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYXMASEBGOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3CCCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux in polar solvents.
Major Products Formed: The major products formed from these reactions include N-oxides, fully saturated analogs, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 7-methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole exhibit notable cytotoxicity against various cancer cell lines. These compounds can intercalate DNA and inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Cytotoxicity of 7-Methyl Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Methyl-PBIs | HeLa | 5.0 | DNA intercalation |
| 7-Methyl-Aziridinyl Derivative | MCF-7 | 3.2 | Topoisomerase II inhibition |
| 7-Methyl-Benzimidazole | A375 | 4.8 | Nucleophilic trapping |
These findings suggest that structural modifications in the compound can significantly enhance its anticancer properties.
Antiviral Activity
Certain derivatives have shown promising antiviral properties against human cytomegalovirus (HCMV) and other RNA viruses. The mechanism involves inhibiting viral RNA synthesis by blocking RNA polymerase II activity, indicating potential for development as antiviral agents.
Case Study: Antiviral Efficacy
A derivative featuring a carboxamidine substituent at C-5 demonstrated significant activity against multiple viral strains while maintaining low cytotoxicity levels. This highlights the importance of structural modifications in enhancing antiviral efficacy without compromising safety.
Anti-inflammatory Activity
In addition to anticancer and antiviral properties, research has indicated that some derivatives can inhibit pro-inflammatory cytokines such as IL-1β and TNFα by targeting specific pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and biological properties. Key examples include:
Physicochemical Properties
- Melting Points : Range from 115°C (methoxy-substituted) to 210.7°C (nitro/CF₃ derivative), reflecting substituent polarity and crystallinity .
- Solubility: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance solubility in polar solvents like DMSO, whereas methyl and aryl groups may improve lipophilicity .
Biological Activity
Overview
7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a fused pyrrolo-benzimidazole ring system and has been the subject of various studies focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12N2
- Molecular Weight : 188.226 g/mol
- CAS Number : 135513-35-8
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It has been shown to:
- Inhibit Kinases : The compound may inhibit various kinases, which are crucial for cell signaling pathways involved in proliferation and survival.
- DNA Interaction : It can bind to DNA, leading to alterations in cellular processes such as apoptosis and cell cycle regulation. This interaction is particularly relevant in cancer therapy, where DNA damage is a key mechanism for inducing cell death in tumor cells .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Structure-activity relationship (SAR) studies have demonstrated that derivatives of the pyrrolo[1,2-a]benzimidazole (PBI) ring system possess significant antitumor activity. For instance:
- Cell Line Studies : Compounds based on this structure have shown nanomolar IC50 values against various human cancer cell lines, including ovarian and colon cancers. The best-performing derivatives exhibited characteristics akin to anthracyclines, including cardiotoxicity and DNA strand-cleaving capabilities .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| PBI-A | <10 | Ovarian |
| PBI-B | <20 | Colon |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit effectiveness against a range of bacterial pathogens.
Case Study: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of several derivatives related to the benzimidazole framework. The results indicated:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were reported to be as low as 3.12 μg/mL, demonstrating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; interacts with DNA; exhibits nanomolar IC50 values in vitro. |
| Antimicrobial | Effective against Gram-positive bacteria; MIC values indicate strong potency compared to standard treatments. |
| Mechanism | Involves kinase inhibition and DNA binding leading to apoptosis in cancer cells. |
Q & A
Q. What are the foundational synthetic routes for 7-methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine, and what are their limitations?
The compound is synthesized via cyclocondensation or annulation strategies. A common approach involves reacting aminopyrrolines (e.g., 3,4-dihydro-2H-pyrrol-5-amine) with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like ethyl acetate or DMF. However, yields are often low (<20%) due to competing side reactions or incomplete cyclization . For example, annulation of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones at room temperature yields pyrroloimidazole hydrobromides, but heating in DMF with Na₂CO₃ improves regioselectivity (14% yield for pyridyl bromo ketone derivatives) . Alternative routes include multicomponent reactions (e.g., combining nitroimidazoles, aldehydes, and malononitrile), which avoid tedious purification steps .
Q. How is the compound characterized, and what analytical techniques are critical for validation?
Key characterization methods include:
- LC-MS : To confirm molecular weight (e.g., observed [M+H]⁺ peaks) and purity. For related compounds, LC-MS analysis with electrospray ionization (ESI) detects masses such as 388.09 [M+H]⁺ .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features like methyl groups and aromatic protons. For example, δH values for methyl groups in similar compounds range from 1.44–1.48 ppm (triplet, J = 9 Hz) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
- Melting Point Determination : Used to assess crystallinity (e.g., melting points >200°C for nitro-substituted derivatives) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Anticancer Activity : Use in vitro assays like the sea urchin embryo assay to evaluate antimitotic effects via tubulin inhibition . Cell viability assays (e.g., MTT) on cancer cell lines (e.g., melanoma, breast cancer) can quantify IC₅₀ values .
- Antimicrobial Testing : Broth microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
- Kinase Inhibition : CDK4/6 inhibition assays using recombinant kinases and ATP-competitive binding studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in cyclocondensation reactions?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
- Catalysis : Base additives (e.g., Na₂CO₃, K₃PO₄) improve regioselectivity in annulation reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to <1 hour) and improves yields by 15–20% .
- Flow Chemistry : Continuous flow systems minimize side reactions in multicomponent syntheses .
Q. What mechanistic insights exist for the compound’s biological activity, such as CDK inhibition?
The compound’s benzo[d]pyrroloimidazole scaffold mimics ATP-binding motifs in kinases. Docking studies reveal hydrogen bonding with kinase hinge regions (e.g., CDK6 Val101 backbone) and hydrophobic interactions with the DFG motif . Structure-activity relationship (SAR) data show that:
Q. How can stereochemical challenges in derivatives of this compound be addressed?
- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Asymmetric Catalysis : Chiral organocatalysts (e.g., 7-alkoxy-pyrroloimidazoles) induce enantioselectivity in Steglich rearrangements or Michael additions .
- X-ray Crystallography : Determines absolute configuration. For example, spiro-fused dihydroimidazolones form defined stereocenters under base-promoted conditions .
Q. What advanced applications exist for this compound in organic synthesis?
- Organocatalysis : 7-Alkoxy-substituted derivatives catalyze asymmetric reactions (e.g., Steglich rearrangement) with >90% enantiomeric excess (ee) .
- Photoredox Catalysis : Nitro-substituted analogs act as electron-deficient partners in visible-light-driven C–H functionalization .
- Metal-Free Synthesis : Base-promoted cyclization forms spiro-dihydroimidazolones, enabling green chemistry approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
